

# Tredaptive's Impact on Vascular Events: A Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers

## Introduction

**Tredaptive** was a combination drug containing extended-release niacin and laropiprant. Niacin, a well-established lipid-modifying agent, was included for its potential to reduce low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol. Laropiprant was incorporated to mitigate the common side effect of niacin-induced flushing. The therapeutic rationale was that by improving lipid profiles, **Tredaptive** would reduce the risk of vascular events in high-risk patients. However, large-scale clinical trials, notably HPS2-THRIVE and AIM-HIGH, were conducted to rigorously quantify this effect. These studies ultimately led to the withdrawal of **Tredaptive** from the market. This document provides a detailed overview of the quantitative findings and experimental protocols from these key clinical trials.

# Data Presentation: Quantifying the Effect on Vascular Events

The clinical evidence for **Tredaptive**'s effect on vascular events is primarily derived from two major randomized controlled trials: HPS2-THRIVE (Heart Protection Study 2-Treatment of HDL to Reduce the Incidence of Vascular Events) and AIM-HIGH (Atherothrombosis Intervention in Metabolic Syndrome with Low HDL/High Triglycerides: Impact on Global Health Outcomes).



# HPS2-THRIVE Trial: Primary and Secondary Endpoint Data

The HPS2-THRIVE study evaluated the addition of extended-release niacin/laropiprant to statin therapy in patients at high risk for vascular events.

| Outcome                                        | Tredaptive +<br>Statin<br>(n=12,838) | Placebo +<br>Statin<br>(n=12,835) | Risk Ratio<br>(95% CI) | P-value |
|------------------------------------------------|--------------------------------------|-----------------------------------|------------------------|---------|
| Primary<br>Endpoint: Major<br>Vascular Events* | 13.2%                                | 13.7%                             | 0.96 (0.90 - 1.03)     | 0.29    |

<sup>\*</sup>Major vascular events were a composite of coronary death, non-fatal myocardial infarction, stroke, or any arterial revascularization.[1]

| Selected Adverse<br>Events        | Tredaptive + Statin | Placebo + Statin | Statistically<br>Significant<br>Increase |
|-----------------------------------|---------------------|------------------|------------------------------------------|
| Diabetic<br>Complications         | Increased           | Baseline         | Yes                                      |
| New Onset Diabetes                | Increased           | Baseline         | Yes                                      |
| Infection                         | Increased           | Baseline         | Yes                                      |
| Gastrointestinal                  | Increased           | Baseline         | Yes                                      |
| Musculoskeletal                   | Increased           | Baseline         | Yes                                      |
| Bleeding (including intracranial) | Increased           | Baseline         | Yes                                      |
| Skin-related                      | Increased           | Baseline         | Yes                                      |

## **AIM-HIGH Trial: Primary Endpoint Data**



The AIM-HIGH trial investigated the effect of extended-release niacin added to statin therapy in patients with established cardiovascular disease, low HDL cholesterol, and elevated triglycerides.

| Outcome                                        | Niacin + Statin<br>(n=1,718) | Placebo +<br>Statin<br>(n=1,696) | Hazard Ratio<br>(95% CI) | P-value |
|------------------------------------------------|------------------------------|----------------------------------|--------------------------|---------|
| Primary Endpoint: Major Cardiovascular Events* | 16.4%                        | 16.2%                            | 1.02 (0.87 - 1.21)       | 0.79    |

<sup>\*</sup>Primary endpoint was a composite of death from coronary heart disease, nonfatal myocardial infarction, ischemic stroke, hospitalization for an acute coronary syndrome, or symptom-driven coronary or cerebral revascularization.[2][3]

# Experimental Protocols HPS2-THRIVE Trial Methodology

Study Design: A large-scale, randomized, double-blind, placebo-controlled trial.[3][4][5]

Patient Population: 25,673 patients aged 50 to 80 years with a history of myocardial infarction, cerebrovascular disease, peripheral arterial disease, or diabetes mellitus with symptomatic coronary heart disease.[3][6]

#### Inclusion Criteria:

- History of myocardial infarction.
- Cerebrovascular atherosclerotic disease (e.g., ischemic stroke, transient ischemic attack).
- Peripheral arterial disease.
- Diabetes mellitus with evidence of symptomatic coronary heart disease.

#### **Exclusion Criteria:**



- · Severe renal insufficiency.
- Active inflammatory muscle disease.
- Previous significant adverse reaction to statins, ezetimibe, niacin, or laropiprant.
- Active peptic ulcer disease.[6]

#### Intervention:

- All participants received background therapy with simvastatin 40 mg daily, with or without ezetimibe 10 mg daily.
- Patients were then randomized to receive either:
  - Extended-release niacin 2 g and laropiprant 40 mg daily.
  - Matching placebo.[3][4]

Primary Endpoint: The primary outcome was the time to the first major vascular event, defined as a composite of non-fatal myocardial infarction, coronary death, stroke, or any arterial revascularization.[4]

## **AIM-HIGH Trial Methodology**

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[2]

Patient Population: 3,414 patients with established atherosclerotic cardiovascular disease, low baseline HDL cholesterol (<40 mg/dL for men, <50 mg/dL for women), and elevated triglyceride levels (150-400 mg/dL).[2]

#### **Inclusion Criteria:**

- Age 45 years or older.
- Established cardiovascular disease (coronary, cerebrovascular, or peripheral arterial disease).
- Low HDL cholesterol and elevated triglycerides.[7]



#### Intervention:

- All participants received intensive statin therapy (simvastatin plus ezetimibe if needed) to maintain LDL cholesterol levels between 40 and 80 mg/dL.
- Patients were randomized to receive either:
  - Extended-release niacin at a dose of 1500 to 2000 mg daily.
  - Matching placebo.[2]

Primary Endpoint: The primary endpoint was the time to the first major cardiovascular event, defined as a composite of death from coronary heart disease, nonfatal myocardial infarction, ischemic stroke, hospitalization for an acute coronary syndrome, or symptom-driven coronary or cerebral revascularization.[2][8]

# Mandatory Visualizations Signaling Pathway of Niacin-Induced Flushing and Laropiprant Inhibition





Click to download full resolution via product page

Caption: Niacin-induced flushing pathway and the inhibitory action of laropiprant.



## **HPS2-THRIVE Experimental Workflow**



Click to download full resolution via product page



Caption: High-level experimental workflow of the HPS2-THRIVE clinical trial.

# Logical Relationship: Tredaptive, Lipid Modification, and Clinical Outcomes



Click to download full resolution via product page

Caption: The logical disconnect between **Tredaptive**'s biochemical effects and clinical outcomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. ctsu.ox.ac.uk [ctsu.ox.ac.uk]
- 2. AIM-HIGH (trial) Wikipedia [en.wikipedia.org]
- 3. HPS2-THRIVE, AIM-HIGH and dal-OUTCOMES: HDL-cholesterol under attack PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPS2-THRIVE randomized placebo-controlled trial in 25 673 high-risk patients of ER niacin/laropiprant: trial design, pre-specified muscle and liver outcomes, and reasons for stopping study treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPS2-THRIVE: Treatment of HDL to Reduce the Incidence of Vascular Events Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. BioLINCC: Atherothrombosis Intervention in Metabolic Syndrome with Low HDL/High Triglyceride and Impact on Global Health Outcomes (AIM-HIGH) [biolincc.nhlbi.nih.gov]
- 8. Extended-Release Niacin Therapy and Risk of Ischemic Stroke in Patients with Cardiovascular Disease: AIM HIGH Trial - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tredaptive's Impact on Vascular Events: A Quantitative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1245522#quantifying-tredaptive-s-effect-on-vascular-events]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com